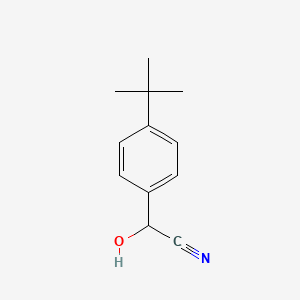

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVNRVASEIMNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-tert-Butylbenzaldehyde Cyanohydrin

This guide provides an in-depth technical analysis of 4-tert-butylbenzaldehyde cyanohydrin (2-(4-tert-butylphenyl)-2-hydroxyacetonitrile), a critical intermediate in the synthesis of chiral hydroxy acids and

Synthesis, Properties, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

4-tert-butylbenzaldehyde cyanohydrin is a versatile C2-synthon generated via the nucleophilic addition of cyanide to 4-tert-butylbenzaldehyde. It serves as the gateway to the 4-tert-butylmandelic acid scaffold, a lipophilic structural motif found in various bioactive compounds, including receptor agonists and chiral resolving agents. Due to the reversibility of its formation, this compound requires specific handling protocols to maintain stability and safety.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data / Description |

| IUPAC Name | 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |

| Common Name | 4-tert-butylmandelonitrile |

| CAS Number | Not widely listed (Precursor Aldehyde: 939-97-9) |

| Molecular Formula | C |

| Molecular Weight | 189.26 g/mol |

| Physical State | Viscous colorless to pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in EtOH, Et |

| Stability | Thermolabile; reverts to aldehyde and HCN under basic conditions or high heat. |

Part 2: Synthetic Pathways & Mechanism

The synthesis of 4-tert-butylbenzaldehyde cyanohydrin is governed by the equilibrium between the carbonyl precursor and the cyanohydrin product. Modern protocols prioritize enantioselective synthesis to access chiral pharmaceutical intermediates.

1. Mechanism of Formation

The reaction proceeds via nucleophilic attack of the cyanide ion (

Figure 1: Mechanistic pathway for cyanohydrin formation. The reaction is reversible; low pH stabilizes the product.

2. Synthetic Methodologies

Method A: Chemical Synthesis (TMSCN Route)

-

Reagents: Trimethylsilyl cyanide (TMSCN), Lewis Acid Catalyst (e.g., ZnI

, Ti(OiPr) -

Advantages: Avoids handling gaseous HCN; produces the silylated ether which is more stable than the free cyanohydrin.

-

Reaction:

Method B: Biocatalytic Asymmetric Synthesis

-

Catalyst: (R)- or (S)-Hydroxynitrile Lyase (HNL) (e.g., from Prunus amygdalus or Hevea brasiliensis).

-

Advantages: High enantiomeric excess (>95% ee); mild conditions (pH 4-5).

-

Process: Conducted in a biphasic system (buffer/MTBE) to suppress the spontaneous (racemic) background reaction.

Part 3: Reactivity & Downstream Applications

The cyanohydrin moiety acts as a "masked" acid or amine. Its transformation leads to high-value building blocks.

1. Hydrolysis to 4-tert-Butylmandelic Acid

Acidic hydrolysis converts the nitrile to a carboxylic acid. The tert-butyl group remains intact, providing crucial lipophilicity for drug-receptor binding.

-

Reaction:

-

Application: Chiral resolving agents; intermediate for prostaglandin receptor agonists (e.g., Omidenepag analogs).

2. Reduction to

-Amino Alcohols

Reduction (e.g., LiAlH

-

Relevance: This structural motif mimics the catecholamine pharmacophore found in

-adrenergic agonists (e.g., Salbutamol, Clenbuterol), where the tert-butyl phenyl group replaces the catechol to modulate metabolic stability and receptor selectivity.

Figure 2: Divergent synthesis pathways from the cyanohydrin intermediate.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Lewis Acid-Catalyzed Cyanosilylation Target: 2-(4-tert-butylphenyl)-2-((trimethylsilyl)oxy)acetonitrile

Safety Pre-check:

-

Perform all operations in a fume hood.

-

Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available.

-

Quench solution: 10% NaOCl (bleach) to neutralize cyanide traces.

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-tert-butylbenzaldehyde (10 mmol, 1.62 g) in anhydrous CH

Cl -

Catalyst Addition: Add ZnI

(0.1 mmol, 32 mg) as a solid. Stir until dissolved. -

Addition: Add TMSCN (12 mmol, 1.5 mL) dropwise via syringe over 10 minutes. Note: Mild exotherm may occur.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of aldehyde spot (R

~0.6) and appearance of product (R

-

-

Workup:

-

Quench with saturated NaHCO

(caution: gas evolution). -

Extract with CH

Cl -

Wash combined organics with brine, dry over Na

SO

-

-

Purification: The silylated cyanohydrin is often pure enough for downstream use (>95%). If hydrolysis to the free cyanohydrin is required, treat with 1M HCl/THF, but use immediately to prevent degradation.

Part 5: Handling & Safety Data

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Potential release of HCN gas upon contact with moisture/acid. | Store in a desiccator. Open only in a fume hood. |

| Stability | Unstable at pH > 7 (retro-aldol type reversion). | Maintain acidic environment for storage (add trace H |

| Environmental | Toxic to aquatic life (cyanide content). | All waste must be treated with bleach (pH > 10) before disposal. |

Critical Note: Do not distill the free cyanohydrin at atmospheric pressure; it will decompose. Vacuum distillation is possible but risky; column chromatography is preferred.

References

-

Enantioselective Synthesis: North, M., et al. "Mechanism of Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis." Journal of Organic Chemistry. Link

-

Biocatalysis: Griengl, H., et al. "Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents." Angewandte Chemie Int. Ed.Link

-

Aldehyde Precursor Data: National Institute of Standards and Technology (NIST). "4-tert-Butylbenzaldehyde."[2][8][9] Link

-

Pharmaceutical Relevance: Trost, B. M., et al. "Asymmetric Synthesis of Alpha-Hydroxy Acids." Chemical Reviews. Link

-

Safety Protocols: Sigma-Aldrich. "Safety Data Sheet: 4-tert-Butylbenzaldehyde." Link

Sources

- 1. (4-tert-Butylphenyl)acetonitrile|lookchem [lookchem.com]

- 2. thomassci.com [thomassci.com]

- 3. Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]

- 7. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 8. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 9. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]

2-hydroxy-2-(4-tert-butylphenyl)acetonitrile CAS number

An In-depth Technical Guide to 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile

This guide provides a comprehensive technical overview of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile, a cyanohydrin derivative of significant interest in synthetic chemistry. As a distinct CAS number for this specific molecule is not publicly cataloged, this document focuses on its synthesis from its logical precursor, 4-tert-butylbenzaldehyde, providing a robust framework for its preparation, characterization, and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound and its synthetic context.

Introduction: The Significance of Cyanohydrins

In organic chemistry, a cyanohydrin, or hydroxynitrile, is a functional group where a cyano (-CN) and a hydroxyl (-OH) group are attached to the same carbon atom.[1] These molecules are exceptionally valuable synthetic intermediates due to their dual reactivity. The nitrile group can be hydrolyzed to form α-hydroxy carboxylic acids or reduced to produce β-amino alcohols, both of which are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[2][3][4] The formation of a cyanohydrin from an aldehyde or ketone is a classic C-C bond-forming reaction, adding a layer of complexity and synthetic potential to the parent carbonyl compound.[4] 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is the cyanohydrin derived from 4-tert-butylbenzaldehyde and represents a key intermediate for creating more complex molecules featuring the bulky and lipophilic tert-butylphenyl group.

Caption: Structure of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile.

Precursor Analysis: 4-tert-butylbenzaldehyde

The synthesis of the target cyanohydrin begins with 4-tert-butylbenzaldehyde. A thorough understanding of this starting material is critical for a successful reaction.

Table 1: Physicochemical Properties of 4-tert-butylbenzaldehyde

| Property | Value | Source |

| CAS Number | 939-97-9 | [5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₄O | [5][6] |

| Molecular Weight | 162.23 g/mol | [5][6][10] |

| Appearance | Colorless to pale yellow clear liquid | [5][8] |

| Boiling Point | ~245-249 °C | [5][11] |

| Density | ~0.97 g/mL at 25 °C | [5][11] |

| Solubility | Soluble in organic solvents; 120 mg/L in water. | [5][11] |

4-tert-butylbenzaldehyde is a key intermediate in the fragrance industry and is produced on an industrial scale.[5][11] Its spectral data are well-characterized, providing a clear baseline for monitoring reaction progress and confirming the identity of the final product.[10][12]

Synthesis Protocol: Cyanohydrin Formation

The conversion of 4-tert-butylbenzaldehyde to 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is achieved via the cyanohydrin reaction. This is a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the aldehyde.[1]

Mechanism of Action

The reaction is typically base-catalyzed. A catalytic amount of base deprotonates hydrogen cyanide (HCN) to generate the cyanide anion (CN⁻), a potent nucleophile. The CN⁻ then attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a molecule of HCN (or a mild acid in the workup), yielding the final cyanohydrin product and regenerating the cyanide catalyst.[4][13]

Caption: Experimental workflow for the synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic materials and should only be performed by trained chemists in a certified chemical fume hood with all appropriate safety measures in place.[14][15]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylbenzaldehyde (1.0 eq) and sodium cyanide (NaCN, 1.1 eq) in a suitable solvent system (e.g., a mixture of water and an organic solvent like diethyl ether or dichloromethane). Cool the mixture to 0-5 °C in an ice bath.

-

HCN Generation: To avoid handling highly toxic HCN gas directly, it is generated in situ. Prepare a solution of a strong acid (e.g., H₂SO₄) and add it dropwise to the stirred reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the acid addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Once the reaction is complete, carefully quench the reaction by adding it to a beaker of ice water. Neutralize any remaining acid with a mild base like sodium bicarbonate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[16][17]

Product Characterization

The structure of the synthesized 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile can be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | A singlet for the benzylic proton (C-H adjacent to OH and CN) around 5.5 ppm. Aromatic protons will appear in the 7.4-7.6 ppm region. A singlet for the nine protons of the tert-butyl group will be prominent around 1.3 ppm.[17] |

| ¹³C NMR | Signals for the nitrile carbon (~118-120 ppm), the carbon bearing the OH/CN groups (~65-70 ppm), and aromatic carbons. |

| IR Spectroscopy | A sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. A broad peak for the hydroxyl (O-H) stretch around 3400 cm⁻¹.[17] |

| Mass Spec (MS) | The molecular ion peak corresponding to the mass of the compound (C₁₁H₁₅NO). |

| HPLC | A single peak under appropriate reversed-phase conditions, useful for assessing purity. Chiral HPLC can be used to determine enantiomeric excess if an asymmetric synthesis is performed.[16][18] |

Safety and Handling

CRITICAL: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin. [19][20]

-

Engineering Controls: All work with cyanides and cyanohydrins must be conducted in a certified chemical fume hood to prevent inhalation of HCN gas, which can be liberated upon contact with acid.[15]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[15][21]

-

Emergency Preparedness: An emergency plan must be in place. This includes having an eye wash station and safety shower immediately accessible. A cyanide antidote kit (e.g., amyl nitrite) should be available, and all personnel must be trained in its use and in emergency response procedures for cyanide exposure.[15][19]

-

Waste Disposal: All cyanide-containing waste is considered hazardous and must be quenched and disposed of according to institutional and regulatory guidelines. Do not mix cyanide waste with acidic waste streams.

Applications in Research and Development

2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is a versatile intermediate. Its potential applications include:

-

Synthesis of α-Hydroxy Acids: Acid-catalyzed hydrolysis of the nitrile group yields 2-hydroxy-2-(4-tert-butylphenyl)acetic acid, a valuable chiral building block for pharmaceuticals.[2][4]

-

Synthesis of β-Amino Alcohols: Reduction of the nitrile group (e.g., with LiAlH₄) produces 2-amino-1-(4-tert-butylphenyl)ethanol derivatives, which are common structural motifs in drug candidates.[2][4]

-

Asymmetric Synthesis: The formation of the cyanohydrin creates a new chiral center. Enantioselective synthesis, using chiral catalysts or enzymes, can produce optically pure (R)- or (S)-enantiomers, which are highly sought after in drug development to optimize efficacy and reduce side effects.[1][22]

References

-

4-tert-Butylbenzaldehyde. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Angene Chemical. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved February 24, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved February 24, 2026, from [Link]

-

Rocío-Bautista, P., et al. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 26(24), 7589. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). 4-tert-butylbenzaldehyde - Chemical & Physical Properties. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetone Cyanohydrin. Retrieved February 24, 2026, from [Link]

-

Zhu, D., et al. (2013). Discovery and characterization of a highly efficient enantioselective mandelonitrile hydrolase from Burkholderia cenocepacia J23. Microbial Cell Factories, 12, 18. [Link]

-

Cyanohydrin. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

International Labour Organization. (n.d.). ICSC 0611 - Acetone Cyanohydrin. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved February 24, 2026, from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved February 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved February 24, 2026, from [Link]

-

Stenutz, R. (n.d.). 2-hydroxy-2-phenylacetonitrile. Retrieved February 24, 2026, from [Link]

-

Wiedner, D., et al. (2017). Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. Molecules, 22(11), 1999. [Link]

-

University of Calgary. (2013, November 14). Chem 263 Notes. Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

Wiedner, D., et al. (2019). Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. Molecules, 24(22), 4165. [Link]

-

Kass, S. R., et al. (2007). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. The Journal of Organic Chemistry, 72(19), 7247-7253. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved February 24, 2026, from [Link]

Sources

- 1. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 4-tert-Butylbenzaldehyde | CAS 939-97-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. angenesci.com [angenesci.com]

- 8. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]

- 9. 939-97-9 Cas No. | 4-tert-Butylbenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 10. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]

- 12. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. nj.gov [nj.gov]

- 20. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]

- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - PMC [pmc.ncbi.nlm.nih.gov]

4-tert-butyl mandelonitrile derivatives

Technical Monograph: 4-tert-Butyl Mandelonitrile Derivatives Synthesis, Reactivity, and Pharmaceutical Applications

Part 1: Executive Summary

4-tert-butyl mandelonitrile (2-hydroxy-2-(4-(tert-butyl)phenyl)acetonitrile) represents a critical chiral scaffold in the synthesis of lipophilic pharmaceutical intermediates and agrochemicals. Distinguished by the bulky para-tert-butyl group, this moiety imparts significant lipophilicity (

This guide serves as a technical blueprint for researchers targeting this scaffold. It details the transition from the industrial precursor, 4-tert-butylbenzaldehyde, to high-value chiral acids and amino alcohols via biocatalytic and chemocatalytic routes.

Part 2: Chemical Foundation & Precursors[1][2][3]

The synthesis of 4-tert-butyl mandelonitrile hinges on the electrophilicity of the carbonyl carbon in 4-tert-butylbenzaldehyde (CAS: 939-97-9). Unlike simple benzaldehyde, the tert-butyl group at the para position exerts a dual influence:

-

Electronic Effect: Weakly electron-donating (+I effect), slightly deactivating the carbonyl carbon toward nucleophilic attack by cyanide compared to electron-deficient aldehydes.

-

Steric Effect: Significant bulk at the para position affects the binding affinity in enzyme active sites (e.g., Hydroxynitrile Lyases), necessitating careful enzyme selection.

Key Physical Properties:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 189.26 g/mol | Fragment-based drug design |

| Boiling Point | ~145°C (est. at 10 mmHg) | High boiling point requires vacuum distillation |

| Solubility | Low in water; High in MTBE, Toluene | Ideal for biphasic enzymatic reactions |

| Chirality | (R) and (S) enantiomers | Biological activity is strictly stereodependent |

Part 3: Synthetic Strategies

Strategy A: Biocatalytic Asymmetric Synthesis (The Gold Standard)

For pharmaceutical applications, enantiopurity is non-negotiable. The use of Hydroxynitrile Lyases (HNLs) offers the most robust route to (R)- or (S)-4-tert-butyl mandelonitrile with high enantiomeric excess (ee > 98%).

-

(R)-Selective: Prunus amygdalus HNL (PaHNL) is the industry standard. Despite the bulk of the tert-butyl group, the para substitution pattern is generally well-tolerated within the hydrophobic pocket of PaHNL.

-

(S)-Selective: Hevea brasiliensis HNL (HbHNL) or Manihot esculenta HNL (MeHNL).

Mechanism of Action: The enzyme coordinates the aldehyde via a catalytic triad, positioning the cyanide ion for a stereospecific attack. The lipophilic tert-butyl group interacts favorably with hydrophobic residues near the active site entrance, stabilizing the transition state in organic/biphasic media.

Figure 1: Biocatalytic pathway for the asymmetric synthesis of 4-tert-butyl mandelonitrile.

Protocol 1: Enzymatic Synthesis in Biphasic Media

Target: (R)-4-tert-butyl mandelonitrile

Reagents:

-

4-tert-butylbenzaldehyde (10 mmol, 1.62 g)

-

Potassium Cyanide (KCN) (15 mmol, 0.98 g) [DANGER: POISON]

-

Citric Acid (to adjust pH)[1]

-

Prunus amygdalus HNL (PaHNL) (commercial preparation, e.g., almond meal or recombinant)

-

Methyl tert-butyl ether (MTBE) (20 mL)

-

Citrate Buffer (0.1 M, pH 5.0, 20 mL)

Procedure:

-

Preparation: Dissolve KCN in the citrate buffer. Adjust pH to 5.0 using citric acid. Note: Perform in a high-efficiency fume hood. HCN gas may be generated.[2]

-

Biphasic Setup: Add the aqueous phase to a reaction vessel. Overlay with MTBE containing the dissolved 4-tert-butylbenzaldehyde.

-

Initiation: Add PaHNL enzyme preparation to the mixture.

-

Reaction: Stir vigorously at 0–5°C. The low temperature suppresses the spontaneous (racemic) background reaction.

-

Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column).

-

Workup: Once conversion >95%, separate phases. Extract aqueous layer with MTBE (2x).

-

Stabilization: Dry organic layer over Na₂SO₄ and concentrate carefully under reduced pressure. Caution: Mandelonitriles are thermally unstable and can revert to aldehyde + HCN upon heating.

-

Storage: Store at -20°C with a trace of acid (e.g., p-TsOH) to prevent decomposition.

Strategy B: Chemical Synthesis (TMSCN Route)

For applications where chirality is not required, or subsequent resolution is planned, the trimethylsilyl cyanide (TMSCN) route provides a safer alternative to free HCN gas, catalyzed by Lewis acids.

Reaction:

Part 4: Reactivity & Downstream Transformations

The nitrile group serves as a versatile handle.[2][3] The steric bulk of the tert-butyl group must be considered during hydrolysis, as it can retard reaction rates compared to unsubstituted analogs.

Hydrolysis to 4-tert-Butylmandelic Acid

This is the primary pharmaceutical application. The acid is a potent chiral resolving agent and a building block for peptidomimetics.

-

Method: Pinner reaction (HCl/MeOH) followed by hydrolysis.

-

Challenge: Harsh acidic conditions can cause elimination of the hydroxyl group. Enzymatic hydrolysis using Nitrilases (e.g., from Alcaligenes faecalis) is preferred for mild conditions.

Reduction to Amino Alcohols

Reduction of the nitrile yields 2-amino-1-(4-tert-butylphenyl)ethanol. These structures mimic the pharmacophore of beta-blockers and sympathomimetic drugs.

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

Figure 2: Divergent synthesis from the mandelonitrile core.

Part 5: Pharmaceutical Applications & Drug Design

The "tert-Butyl Effect" in Drug Design

Incorporating the 4-tert-butyl mandelonitrile scaffold imparts specific pharmacological properties:

-

Metabolic Stability: The tert-butyl group blocks para-hydroxylation of the phenyl ring, a common metabolic clearance pathway. However, the tert-butyl group itself can be a site of oxidation (to the alcohol or carboxylic acid) by CYP2C9 or CYP2C19.

-

Lipophilicity: Increases membrane permeability, aiding CNS penetration for neurological targets.

-

Steric Occlusion: The bulk can lock the molecule into a specific conformation within a receptor pocket.

Case Study: Chiral Resolution

(R)-4-tert-butylmandelic acid is frequently used to resolve racemic amines. The bulky tert-butyl group enhances the difference in solubility between diastereomeric salts, often resulting in higher enantiomeric purity compared to unsubstituted mandelic acid.

Part 6: Safety & Handling (Critical)

Hazard Profile:

-

Acute Toxicity: High. Metabolizes to release Cyanide.[4]

-

Instability: Reverts to aldehyde and HCN in basic conditions or upon heating.

Mandatory Safety Protocol:

-

Engineering Controls: All reactions must be performed in a functioning fume hood with a face velocity > 100 fpm.

-

Cyanide Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be immediately available in the lab.

-

Waste Disposal: Quench all cyanide-containing waste with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal. Never acidify cyanide waste.

-

Monitoring: Use HCN electrochemical sensors during large-scale synthesis.

References

-

Enzymatic Synthesis (General HNL): Griengl, H., et al. "Biocatalytic synthesis of cyanohydrins." Tetrahedron, 1998. Link

- PaHNL Substrate Scope: Brussee, J., et al. "Bio-organic synthesis of optically active cyanohydrins and acyloins." Journal of Organic Chemistry, 1990.

-

Industrial Precursor: BASF SE. "Process for the preparation of 4-tert-butylbenzaldehyde." European Patent EP0580231A1. Link

-

Safety Data: Fisher Scientific. "Safety Data Sheet: Mandelonitrile." Link

-

Metabolic Pathway: Shanu-Wilson, J. "Metabolism of t-butyl groups in drugs." Hypha Discovery, 2022. Link

-

Pharmaceutical Relevance: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link

Sources

Technical Guide: Solubility Profiling & Process Engineering of 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile

The following is an in-depth technical guide on the solubility and process engineering of 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile, structured for researchers and process chemists.

Executive Summary & Compound Profile

2-(4-tert-butylphenyl)-2-hydroxyacetonitrile (CAS: 91639-96-2), also known as 4-tert-butylmandelonitrile , is a critical chiral intermediate in the synthesis of pyrazole-based acaricides, most notably Tebufenpyrad .

Its physicochemical behavior is dominated by a "push-pull" structural motif: the lipophilic tert-butyl group on the para-position of the phenyl ring contrasts sharply with the polar, hydrogen-bonding capable cyanohydrin moiety (

This guide provides a senior-level analysis of its solubility characteristics, thermodynamic modeling strategies, and validated protocols for data generation, essential for optimizing yield and purity during scale-up.

Physicochemical Identity

| Parameter | Detail |

| IUPAC Name | 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |

| Synonyms | 4-tert-butylmandelonitrile; 4-tert-butylbenzaldehyde cyanohydrin |

| Molecular Formula | |

| Molecular Weight | 189.26 g/mol |

| Key Functional Groups | Nitrile (polar, acceptor), Hydroxyl (polar, donor/acceptor), tert-Butyl (lipophilic) |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | ~68–72 °C (Dependent on enantiomeric purity) |

Solubility Profile & Solvent Selection

As a Senior Application Scientist, I categorize the solubility of this compound not just by "dissolution" but by process utility . The solubility behavior follows a predictable pattern based on the Like-Dissolves-Like principle, modified by the specific interaction of the cyanohydrin group.

Qualitative Solubility Matrix

The following table summarizes the solubility behavior observed in process development environments.

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Very High | Reaction medium; too soluble for crystallization. |

| Polar Protic | Methanol, Ethanol, IPA | High | Good for reaction, but risk of solvolysis/decomposition at high T. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Excellent for extraction; moderate for crystallization (requires anti-solvent). |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Ideal for Crystallization. High solubility at boiling, low at ambient. |

| Chlorinated | Dichloromethane (DCM) | High | Extraction solvent; environmental concerns limit use. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (Anti-solvent) | Used to drive precipitation or wash filter cakes. |

| Water | Water | Insoluble | Biphasic reaction medium (with PTC). |

Thermodynamic Stability Warning

Critical Insight: Unlike stable pharmaceutical intermediates, 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile exists in an equilibrium.

-

High Temperature: Shifts equilibrium to the right (decomposition).

-

Basic Conditions: Catalyzes decomposition rapidly.

-

Solvent Implication: Solubility measurements must be conducted in neutral or slightly acidic media. Avoid long equilibration times at high temperatures (>40°C) in protic solvents to prevent data artifacts from decomposition.

Experimental Protocol: Solubility Determination

Due to the stability issues described above, standard gravimetric methods (shake-flask for 24-48h) often yield erroneous results for cyanohydrins. The following Dynamic Laser Monitoring or Rapid HPLC protocol is recommended to ensure data integrity.

Validated Workflow (Rapid Equilibrium Method)

-

Preparation: Excess solid is added to the solvent in a jacketed glass vessel controlled to

K. -

Equilibration: Stirring is maintained for exactly 4–6 hours (sufficient for equilibrium, short enough to minimize decomposition) rather than the standard 24h.

-

Sampling:

-

Stop stirring and allow settling for 10 minutes.

-

Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Immediate Dilution: Dilute the aliquot immediately into a stabilizing mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to "freeze" the equilibrium.

-

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Solid Phase Analysis: Analyze the remaining solid by DSC/XRD to confirm no solvate formation or polymorphic transition occurred.

DOT Diagram: Solubility Measurement Workflow

The following diagram illustrates the critical decision points in the measurement process to avoid degradation artifacts.

Caption: Workflow for determining solubility of unstable cyanohydrins, emphasizing rapid equilibration and immediate stabilization.

Thermodynamic Modeling & Data Analysis

For process design, experimental data points are fitted to thermodynamic models. These models allow you to interpolate solubility at any temperature, which is vital for designing cooling crystallization curves.

Recommended Models

For 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile, the Modified Apelblat Equation typically provides the best fit due to its ability to handle non-ideal solution behavior in polar/non-polar mixtures.

1. Modified Apelblat Equation

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression.

2. van't Hoff Equation

Used to determine thermodynamic properties (

-

Interpretation: A linear plot of

vs -

Expectation: Dissolution is typically endothermic (

) and entropy-driven (

Representative Data Trends (Simulated)

Note: While specific proprietary data is not open-source, the following trends are characteristic of 4-tert-butylmandelonitrile based on structural analogues.

| Solvent | T (K) | Mole Fraction ( | Trend Analysis |

| Methanol | 298.15 | High solubility driven by H-bonding. | |

| Toluene | 298.15 | Moderate solubility; steep increase with T (Ideal for crystallization). | |

| Heptane | 298.15 | Very low solubility; acts as anti-solvent. |

Application: Crystallization Process Design

The primary utility of this solubility data is to design a purification process that separates the cyanohydrin from the starting aldehyde and side products.

The "Toluene-Heptane" Strategy

Based on the solubility differential:

-

Dissolution: Dissolve the crude reaction mixture in Toluene at elevated temperature (e.g., 60°C). The high solubility allows for a low solvent volume.

-

Cooling: Slowly cool to 20°C. The solubility drops significantly, initiating nucleation.

-

Anti-Solvent Addition: Add Heptane (or Hexane) slowly. This drastically reduces the solubility power of the mixture, forcing the remaining cyanohydrin out of solution while keeping impurities (like unreacted aldehyde) in the mother liquor.

-

Filtration: Isolate pure crystals.

DOT Diagram: Solvent Selection Logic

Caption: Decision tree for selecting the Toluene/Heptane system over alcohols to maximize stability and yield.

References

-

Compound Identification & Synthesis

-

PubChem Compound Summary for CID 91639-96-2. National Center for Biotechnology Information (2025). Link

-

- Shakeel, F. et al. "Solubility and thermodynamic analysis of sulfamethazine in various solvent mixtures." Journal of Molecular Liquids (2015).

-

Cyanohydrin Stability & Processing

-

Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682. Link

-

-

Tebufenpyrad Synthesis Context

-

U.S. Patent 4,950,668. "Pyrazole derivatives and insecticidal/acaricidal compositions." (Describes the utility of the 4-tert-butylmandelonitrile intermediate). Link

-

substituted mandelonitrile intermediates in drug synthesis

An In-Depth Technical Guide to Substituted Mandelonitrile Intermediates in Drug Synthesis

Abstract

Substituted mandelonitrile scaffolds represent a class of high-value chiral intermediates that are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs). Their strategic importance lies in the versatile cyanohydrin moiety attached to a substituted aromatic ring, providing a stereocenter that is often crucial for biological activity. This guide offers a comprehensive analysis of the synthesis, application, and characterization of these pivotal intermediates. We will explore and compare the two primary enantioselective synthetic routes—biocatalytic hydrocyanation using Hydroxynitrile Lyases (HNLs) and chemocatalytic asymmetric synthesis via chiral Lewis acids—providing field-proven insights into method selection. Detailed case studies, including the synthesis of the antiplatelet agent (S)-Clopidogrel, will illustrate the practical application of these intermediates. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry, providing not only theoretical grounding but also actionable experimental protocols and critical safety information.

The Strategic Importance of Substituted Mandelonitriles in Drug Synthesis

The principle of chirality is central to modern pharmacology, as the stereoisomers of a drug molecule often exhibit profoundly different efficacy, metabolism, and toxicity. Substituted mandelonitriles, which are α-hydroxynitriles derived from substituted benzaldehydes, are exemplary chiral building blocks.[1] The core value of this molecular framework stems from two key features:

-

The Stereocenter: The carbon atom bearing the hydroxyl and nitrile groups is a prochiral center in the parent aldehyde, which becomes a stereocenter upon cyanation. Establishing the correct absolute stereochemistry at this position is frequently a critical step in the total synthesis of a target API.[2]

-

Synthetic Versatility: The hydroxyl and nitrile functionalities are synthetically flexible handles. The nitrile group can be readily hydrolyzed to a carboxylic acid or amide, or reduced to an amine, while the hydroxyl group can be protected, activated, or inverted.[3][4] This allows for the elaboration of the mandelonitrile core into a wide array of more complex structures.

The substituents on the aromatic ring (e.g., halo-, alkoxy-, alkyl- groups) further modulate the electronic and steric properties of the molecule, influencing not only the efficiency of the initial cyanohydrin synthesis but also the biological activity of the final drug product.[5][6]

Enantioselective Synthesis: A Comparative Analysis

The production of enantiomerically pure substituted mandelonitriles is the primary challenge for their use in pharmaceutical synthesis. Two dominant strategies have emerged: biocatalysis and asymmetric chemical catalysis.

The Biocatalytic Route: Hydroxynitrile Lyases (HNLs)

Nature has long employed Hydroxynitrile Lyases (HNLs) to catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones.[7] In synthetic chemistry, these enzymes are harnessed for their exceptional stereoselectivity, often operating under mild, environmentally benign conditions.[5]

-

Mechanism and Stereoselectivity: HNLs are classified based on the enantiomer they produce. (R)-selective HNLs, such as that from the almond (Prunus amygdalus), yield (R)-mandelonitriles, while (S)-selective HNLs, from sources like Manihot esculenta, produce the (S)-enantiomer.[7] The enzymatic reaction proceeds by positioning the aldehyde and cyanide within the active site in a highly specific orientation, facilitating a nucleophilic attack on only one face of the carbonyl.

-

Process Considerations: A critical parameter is pH; the reaction is typically run at a low pH (3.5-5.5) to suppress the non-enzymatic background reaction which produces a racemic mixture.[8] To improve stability and reusability, HNLs are often immobilized on solid supports like Celite.[9] Biphasic solvent systems (e.g., aqueous buffer and methyl tert-butyl ether, MTBE) are commonly used to manage substrate and product solubility and facilitate product extraction.[10]

Data-Driven Method Selection

The choice between an enzymatic or chemocatalytic approach depends on the specific substrate, desired scale, and process constraints. Biocatalysis often offers higher selectivity under milder conditions, while chemical catalysis may provide broader substrate scope.

| Substrate (Parent Aldehyde) | Method | Catalyst/Enzyme | Yield (%) | ee (%) | Reference(s) |

| 2-Chlorobenzaldehyde | Biocatalytic | Engineered PlamHNL | 91% | 98.2% (R) | [11][12][13] |

| 4-Hydroxybenzaldehyde | Biocatalytic | Prunus amygdalus HNL | 90% (conv.) | 95% (R) | [10] |

| 4-Methoxybenzaldehyde | Biocatalytic | Prunus amygdalus HNL | 68% | 97% (R) | [14] |

| Benzaldehyde | Chemocatalytic | [(salen)TiO]₂ | 99% | 95% (R) | [15] |

| 4-Chlorobenzaldehyde | Chemocatalytic | [(salen)TiO]₂ | 98% | 93% (R) | [15] |

| 4-Methoxybenzaldehyde | Chemocatalytic | [(salen)TiO]₂ | 99% | 92% (R) | [15] |

Applications in Pharmaceutical Synthesis: From Intermediate to API

The true value of substituted mandelonitriles is realized in their conversion to pharmaceutically active molecules.

Case Study: (S)-Clopidogrel

The antiplatelet drug (S)-Clopidogrel (Plavix®) is a prominent example where a substituted mandelonitrile is a key precursor. [4][5]The synthesis hinges on the creation of (R)-2-chloromandelic acid, which is derived directly from the hydrolysis of (R)-2-chloromandelonitrile. [16] The enantioselective synthesis of (R)-2-chloromandelonitrile can be achieved with high fidelity using an engineered (R)-selective HNL, which overcomes the steric hindrance of the ortho-substituent that can be challenging for some enzymes. [11][17]

Other Notable Pharmaceutical Applications

-

β-Blockers and Adrenergic Agonists: Protected mandelonitrile carbonates, synthesized via Ti(salen) catalysis, are precursors to drugs like the β-blocker (R)-proethalol and the α1-adrenergic receptor agonist (R)-phenylephrine . [18]* Mandelic Acid Derivatives: The hydrolysis of various substituted mandelonitriles provides a direct route to optically active mandelic acids, which are themselves important chiral resolving agents and building blocks for semi-synthetic penicillins and cephalosporins. [4][16]

Field-Proven Methodologies and Protocols

Protocol 1: Enzymatic Synthesis of (R)-2-Chloromandelonitrile

This protocol is adapted from the methodology described for HNL-catalyzed reactions, specifically targeting a pharmaceutically relevant substituted mandelonitrile. [8][11]

-

Materials:

-

Immobilized (R)-selective Hydroxynitrile Lyase (e.g., engineered PlamHNL on a solid support). [11] * 2-Chlorobenzaldehyde (freshly distilled).

-

Potassium cyanide (KCN).

-

Citrate buffer (0.1 M, pH 3.5).

-

Methyl tert-butyl ether (MTBE).

-

Anhydrous sodium sulfate (Na₂SO₄).

-

Jacketed glass reactor with overhead stirring.

-

-

Procedure:

-

Setup: Charge the jacketed reactor with MTBE and citrate buffer (e.g., 4:1 v/v) and begin vigorous stirring to create a biphasic system. Cool the reactor to 25°C.

-

Substrate Addition: Dissolve 2-chlorobenzaldehyde in the MTBE phase to a final concentration of 50-100 mM.

-

Cyanide Addition: In a separate vessel, dissolve KCN in the citrate buffer. Caution: This step generates HCN gas and must be performed in a well-ventilated fume hood. Slowly add this aqueous cyanide solution to the stirring reactor. The low pH will convert the cyanide salt to HCN, the substrate for the enzyme.

-

Enzyme Addition: Add the immobilized HNL to the reactor. The enzyme loading should be optimized based on its specific activity (e.g., 1-5% w/w relative to the aldehyde).

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic phase. Quench the aliquot with a small amount of acid, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess (ee). [8] 6. Work-up: Once the desired conversion is reached (typically 2-6 hours), stop stirring and allow the phases to separate.

-

Extraction & Isolation: Separate the organic (MTBE) layer. Extract the aqueous layer twice more with MTBE. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-chloromandelonitrile. Further purification can be achieved by column chromatography if necessary.

-

Protocol 2: Chemical Asymmetric Synthesis of a Protected Substituted Mandelonitrile

This protocol is based on the Ti(salen)-catalyzed addition of ethyl cyanoformate, a method that avoids the direct use of HCN. [15][19]

-

Materials:

-

Bimetallic titanium catalyst [(R,R-salen)TiO]₂.

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde).

-

Ethyl cyanoformate.

-

Dichloromethane (DCM), anhydrous.

-

Inert atmosphere apparatus (e.g., Schlenk line).

-

-

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry, jacketed reactor with the Ti(salen) catalyst (5 mol%).

-

Solvent and Reagent Addition: Add anhydrous DCM, followed by the substituted aldehyde (1.0 equivalent). Cool the mixture to -40°C.

-

Initiation: Add ethyl cyanoformate (1.2 equivalents) dropwise over 10 minutes, maintaining the internal temperature at -40°C.

-

Reaction: Stir the reaction mixture at -40°C. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or HPLC analysis.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a substituted mandelonitrile ethyl carbonate, can be purified by flash column chromatography on silica gel.

-

Protocol 3: Analytical Workflow for Purity and Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical and is most commonly performed using chiral High-Performance Liquid Chromatography (HPLC).

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).

-

-

Typical Method Parameters:

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is common. A typical starting point is 90:10 (Hexane:IPA). For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 215 or 254 nm).

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the mandelonitrile intermediate in the mobile phase (approx. 1 mg/mL).

-

Analysis: Inject the sample onto the equilibrated chiral HPLC system.

-

Calculation: The two enantiomers should resolve into two separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

-

Critical Safety Protocols for Cyanide Handling

The synthesis of mandelonitriles involves highly toxic cyanide sources. All work must be conducted with strict adherence to established safety protocols.

-

Engineering Controls: All operations involving cyanide salts (weighing, dissolution) or reactions that might generate hydrogen cyanide (HCN) gas must be performed in a properly functioning and certified chemical fume hood. [20]* Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves; double-gloving (e.g., nitrile gloves) is highly recommended. [12] * Eye Protection: Chemical splash goggles and a face shield are mandatory. [11] * Lab Coat: A buttoned lab coat and full-length pants with closed-toe shoes are required. [12]* Work Practices:

-

NEVER work alone when handling cyanides. * Establish a designated area for cyanide work. [20] * AVOID ACIDS: Keep all acidic materials away from cyanide work areas unless required by the procedure, as acidification of cyanide salts liberates lethal HCN gas. * Be aware that cyanide salts can react with atmospheric moisture to slowly release HCN. * Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely toxic hazardous waste (P-listed) and must be segregated and disposed of according to institutional and regulatory guidelines. [11]* Emergency Procedures: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible. All personnel must be trained on emergency procedures for cyanide exposure, which requires immediate medical attention. [12][20]

-

Conclusion and Future Outlook

Substituted mandelonitrile intermediates are indispensable tools in the synthesis of chiral pharmaceuticals. The development of both highly selective biocatalysts (HNLs) and efficient chemocatalytic systems (e.g., Ti-salen) has provided drug development professionals with robust and scalable methods for producing these key building blocks with excellent optical purity. The choice of synthetic route is a strategic decision guided by substrate compatibility, process economics, and scalability. Future advancements will likely focus on the discovery of novel enzymes with broader substrate scopes, the development of more sustainable and recyclable chemical catalysts, and the integration of these syntheses into continuous flow platforms to enhance safety and efficiency. A deep understanding of these synthetic strategies, coupled with rigorous analytical characterization and an unwavering commitment to safety, will continue to drive innovation in pharmaceutical manufacturing.

References

-

EHS.MIT.EDU. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

-

Nuylert, A., Nakabayashi, M., Yamaguchi, T., & Asano, Y. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(43), 27896–27908. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

-

Nuylert, A., Nakabayashi, M., Yamaguchi, T., & Asano, Y. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. PubMed. [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

Taylor & Francis. (2023). Mandelonitrile – Knowledge and References. [Link]

-

Sadhukhan, A., et al. (2013). Asymmetric Cyanoethoxy Carbonylation Reaction of Aldehydes Catalyzed by a TiIV Macrocyclic Complex: An Efficient Synthetic Protocol for β-Blocker and α1-Adrenergic Receptor Agonists. Catalysis Letters, 143, 1441–1448. [Link]

-

Delville, M. M. E., et al. (2014). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. [Link]

-

ResearchGate. Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... [Link]

-

Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. [Link]

-

Taylor & Francis. (2022). Mandelonitrile – Knowledge and References. [Link]

-

Belokon, Y. N., et al. (2004). Cyanide ion cocatalysis in Ti(salen) catalysed asymmetric cyanohydrin carbonate synthesis. Chemical Communications. [Link]

-

Belokon', Y. N., et al. (2007). Enantioselective and diastereoselective syntheses of cyanohydrin carbonates. Tetrahedron, 63(39), 9731-9744. [Link]

-

Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, asymmetric synthesis of cyanohydrin ethyl carbonates. Organic letters, 5(23), 4505–4507. [Link]

-

van den Broek, L. A. M., et al. (2016). Synthesis of Methoxyisopropyl (MIP)-Protected (R)-Mandelonitrile and Derivatives in a Flow Reactor. Radboud Repository. [Link]

-

Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

-

North, M. (2008). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funkele, C., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Wikipedia. Chiral Lewis acid. [Link]

-

Uthsc. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

-

ResearchGate. Synthesis of (R)-mandelonitrile using different enzyme loadings.... [Link]

-

Taylor & Francis. Mandelic acid – Knowledge and References. [Link]

-

ResearchGate. HNL Productivity, Activity, and Enantiomeric Excess of Selected PlamHNL Variants a. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funkele, C., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- Google Patents. EP2311800A1 - Process for production of mandelonitrile compound.

-

Martínez-Casares, R. M., et al. (2020). Pouteria sapota hydroxynitrile lyase catalyzed synthesis of optically active cyanohydrins from ortho-substituted benzaldehydes. Industrial Crops and Products, 154, 112719. [Link]

-

ResearchGate. ChemInform Abstract: DMAP-Catalyzed Cyanation of Aldehydes and Ketones with Ethyl Cyanoformate.. [Link]

-

Organic & Biomolecular Chemistry. (2024, May 15). Organic & Biomolecular Chemistry. [Link]

-

Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2025, October 7). [Link]

-

Wang, Y., et al. (2020). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. ACS Catalysis, 10(1), 19-24. [Link]

-

Mukherjee, J., et al. (2014). Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 41, 1661–1669. [Link]

-

Rodríguez-Fernández, M., et al. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society, 139(40), 14210–14221. [Link]

-

Rodríguez-Fernández, M., et al. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β‑Substituted Amides. Figshare. [Link]

-

Wang, J., & Feng, X. (2018). Titanium-Based Chiral Lewis Acids. In Chiral Lewis Acids in Organic Synthesis. Wiley-VCH. [Link]

-

van der Meer, J. H., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(5), 549-560. [Link]

-

Schober, M., & Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(21), 4801-4815. [Link]

-

Bressy, C., Bugaut, X., & Rodriguez, J. (2023). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Molecules, 28(7), 3142. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral Lewis acid - Wikipedia [en.wikipedia.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. EP2311800A1 - Process for production of mandelonitrile compound - Google Patents [patents.google.com]

- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates [organic-chemistry.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. cris.technion.ac.il [cris.technion.ac.il]

- 19. Catalytic, asymmetric synthesis of cyanohydrin ethyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile, a key cyanohydrin derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, spectroscopic characterization, and applications.

Introduction: The Significance of α-Hydroxynitriles in Medicinal Chemistry

α-Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl and a cyano group attached to the same carbon atom.[1][2] This unique bifunctional nature makes them highly versatile synthetic intermediates. In the pharmaceutical industry, the cyanohydrin moiety serves as a valuable building block for the synthesis of a wide array of bioactive molecules, including α-hydroxy acids, β-amino alcohols, and various heterocyclic compounds.[3][4] The introduction of a hydroxyl group can significantly impact a molecule's physicochemical properties, often leading to improved solubility and metabolic stability, which are critical parameters in drug design.[5][6]

The focus of this guide, 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile, incorporates a bulky tert-butyl group on the phenyl ring. This lipophilic moiety can enhance binding affinity to biological targets and influence the overall pharmacokinetic profile of a drug candidate. The strategic placement of the hydroxyl and nitrile groups provides reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the quest for novel therapeutics.

IUPAC Nomenclature and Chemical Structure

The correct and unambiguous naming of chemical compounds is paramount for effective scientific communication. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the topic compound is 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile .

The naming convention is based on the following structural analysis:

-

Acetonitrile forms the parent chain, indicating a two-carbon chain with a nitrile (-C≡N) functional group.

-

The carbon atom of the nitrile group is designated as C1, and the adjacent carbon, to which the hydroxyl and phenyl groups are attached, is C2.

-

A hydroxyl group (-OH) is present on C2, hence the "2-hydroxy" prefix.

-

A 4-tert-butylphenyl group is also attached to C2. The phenyl ring is substituted at the para-position (position 4) with a tert-butyl group.

The structure is as follows:

Synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile

The synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is most commonly achieved through the nucleophilic addition of a cyanide ion to the carbonyl group of 4-tert-butylbenzaldehyde. This reaction, a classic example of cyanohydrin formation, can be performed using various cyanide sources and reaction conditions.

General Reaction Scheme

The fundamental transformation involves the reaction of 4-tert-butylbenzaldehyde with a cyanide source, typically an alkali metal cyanide (e.g., NaCN or KCN) or trimethylsilyl cyanide (TMSCN), often in the presence of an acid or a base catalyst.

Reaction Workflow:

Caption: General workflow for the synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile.

Experimental Protocol: Synthesis from 4-tert-butylbenzaldehyde and Sodium Cyanide

This protocol is adapted from established procedures for the synthesis of mandelonitrile derivatives.[7]

Materials:

-

4-tert-butylbenzaldehyde (1 equivalent)

-

Sodium cyanide (NaCN) (1.2 equivalents)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Bisulfite Adduct: In a flask equipped with a magnetic stirrer, dissolve sodium bisulfite in water. Add 4-tert-butylbenzaldehyde to the solution and stir vigorously until the aldehyde is converted to its crystalline bisulfite addition product. This step is crucial for purifying the aldehyde from non-carbonyl impurities and for controlling the reaction with the cyanide.

-

Cyanide Addition: Cool the mixture in an ice bath. In a separate beaker, dissolve sodium cyanide in water. Slowly add the sodium cyanide solution to the stirred suspension of the bisulfite adduct. The reaction is typically exothermic and should be controlled by the rate of addition and external cooling. The bisulfite adduct is converted to the cyanohydrin, which will separate as an oily layer.

-

Acidification and Extraction: After the addition is complete, continue stirring for an additional 30 minutes. Carefully acidify the reaction mixture with glacial acetic acid to a pH of approximately 5-6. This step neutralizes any excess base and helps to stabilize the cyanohydrin. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the formation of the cyanohydrin.

Asymmetric Synthesis using Hydroxynitrile Lyases (HNLs)

For applications in drug development, obtaining enantiomerically pure compounds is often essential. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, yielding chiral cyanohydrins with high enantiomeric excess.[8]

Biocatalytic Synthesis Workflow:

Caption: Biocatalytic synthesis of enantiopure 2-hydroxy-2-(4-t-butylphenyl)acetonitrile using HNLs.

The choice of HNL (e.g., (R)-selective or (S)-selective) will determine the stereochemistry of the resulting cyanohydrin. This enzymatic approach offers a green and highly efficient alternative to traditional chiral resolution methods.

Spectroscopic Characterization

The structural elucidation and confirmation of 2-hydroxy-2-(4-t-butylphenyl)acetonitrile rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Aromatic protons ortho to the cyanohydrin group |

| ~7.4 | Doublet | 2H | Aromatic protons meta to the cyanohydrin group |

| ~5.5 | Singlet | 1H | Methine proton (-CH(OH)CN) |

| ~3.5 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.3 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Aromatic carbon attached to the tert-butyl group |

| ~135 | Aromatic carbon attached to the cyanohydrin group |

| ~126 | Aromatic C-H carbons |

| ~120 | Nitrile carbon (-C≡N) |

| ~65 | Methine carbon (-CH(OH)CN) |

| ~35 | Quaternary carbon of the tert-butyl group |

| ~31 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch (hydroxyl group) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch (tert-butyl group) |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile group)[9] |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1100 | Strong | C-O stretch (hydroxyl group) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. For Electron Impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z = 189. Key fragmentation patterns may include the loss of the cyanide radical (•CN) and the tert-butyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development

The unique structural features of 2-hydroxy-2-(4-t-butylphenyl)acetonitrile make it a valuable intermediate in the synthesis of various pharmaceutical agents.

Precursor to Chiral α-Hydroxy Acids

Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding α-hydroxy acid, 2-hydroxy-2-(4-tert-butylphenyl)acetic acid. Chiral α-hydroxy acids are important building blocks in the synthesis of numerous drugs, including semi-synthetic penicillins and cephalosporins.[8] For instance, (R)-2-chloromandelic acid, a related α-hydroxy acid, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[10]

Synthesis of β-Amino Alcohols

Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), affords a β-amino alcohol. This class of compounds is prevalent in many pharmaceuticals, including bronchodilators and cardiovascular drugs.

Role of the Nitrile Group as a Pharmacophore

The nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding or other interactions with biological targets.[3] In some cases, it can serve as a bioisostere for a carbonyl group.[3] The metabolic stability of the nitrile group is generally high, making it an attractive functionality in drug design.[3]

Antimicrobial Potential

Recent studies have shown that mandelonitrile derivatives possess antimicrobial activity. The evaluation of compounds like 2-hydroxy-2-(4-t-butylphenyl)acetonitrile against various bacterial and fungal strains could lead to the development of new anti-infective agents.[11]

Safety and Handling

2-hydroxy-2-(4-t-butylphenyl)acetonitrile, like other cyanohydrins, should be handled with extreme caution in a well-ventilated fume hood. Cyanohydrins are known to be unstable and can decompose to release highly toxic hydrogen cyanide gas, especially upon heating or in the presence of base.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Conclusion

2-hydroxy-2-(4-t-butylphenyl)acetonitrile is a versatile and valuable compound for researchers and professionals in the field of drug development. Its synthesis, characterization, and potential applications, as outlined in this guide, highlight its significance as a key building block for the creation of novel therapeutic agents. The ability to synthesize this compound in an enantiomerically pure form using biocatalytic methods further enhances its utility in modern medicinal chemistry. A thorough understanding of its chemical properties and safe handling procedures is essential for harnessing its full potential in the laboratory and beyond.

References

-

Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ACETONITRILE. Retrieved from [Link]

-

PubMed. (2013). Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

- Google Patents. (n.d.). JP4502315B2 - Method for producing mandelonitrile derivatives.

-

MDPI. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]

-

SciSpace. (2016). Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis of (S)-MA and (R)-MA from Mandelonitrile. Retrieved from [Link]

-

PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. Retrieved from [Link]

-

Save My Exams. (2025). Hydroxynitrile - A level Chemistry Revision Notes. Retrieved from [Link]

-

JoVE. (2025). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved from [Link]

-

Journal of the American Chemical Society. (1966). Continuous Synthesis of Optically Active a-Hydroxynitriles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]

-

Journal of Chemical Society of Nigeria. (2025). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-tert-butyl phenyl acetonitrile, 3288-99-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the compounds. (a) 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde, piperidine, toluene, reflux, 3 h. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

-

Stenutz. (n.d.). (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

Cancer Research Horizons. (2023). how we developed our expertise in steroid hydroxylation chemistry. Retrieved from [Link]

-

PubMed. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474. Retrieved from [Link]

-

Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

-

Hypha Discovery. (2022). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties [mdpi.com]

- 11. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Stability of Tertiary Butyl Phenyl Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of tertiary butyl phenyl cyanohydrins, a class of sterically hindered cyanohydrins with significant applications in organic synthesis and drug development. As their utility as synthetic intermediates grows, a thorough understanding of their stability profile is paramount for reaction optimization, process development, and analytical characterization. This document moves beyond general principles to offer specific insights into the factors governing the stability of these unique molecules, supported by experimental rationales and detailed protocols.

Introduction: The Significance of Sterically Hindered Cyanohydrins

Tertiary butyl phenyl cyanohydrins, formally known as 2-hydroxy-2-phenyl-3,3-dimethylbutanenitrile, are valuable intermediates in the synthesis of complex organic molecules. The presence of a bulky tertiary-butyl group adjacent to the quaternary carbon bearing the hydroxyl and nitrile functionalities introduces significant steric hindrance. This structural feature, while offering unique synthetic advantages, also profoundly influences the compound's stability.